molecular formula C7H12N2O B12499264 5-Methyl-4,7-diazaspiro[2.5]octan-6-one

5-Methyl-4,7-diazaspiro[2.5]octan-6-one

Cat. No.: B12499264
M. Wt: 140.18 g/mol
InChI Key: FKGKVLLHAFDAOQ-UHFFFAOYSA-N
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Description

5-Methyl-4,7-diazaspiro[25]octan-6-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a spiro junction where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,7-diazaspiro[2.5]octan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octan-6-one: A similar compound with a different substitution pattern.

    4-Oxa-7-azaspiro[2.5]octan-6-one: Another spiro compound with an oxygen atom in the ring structure.

    7-Benzyl-4,7-diazaspiro[2.5]octan-6-one: A derivative with a benzyl group attached to the spiro structure.

Uniqueness

5-Methyl-4,7-diazaspiro[2.5]octan-6-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar spiro compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-methyl-4,7-diazaspiro[2.5]octan-6-one

InChI

InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)

InChI Key

FKGKVLLHAFDAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCC2(N1)CC2

Origin of Product

United States

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